molecular formula C13H12N3O8PS B038208 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate CAS No. 117525-86-7

4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate

Cat. No. B038208
M. Wt: 401.29 g/mol
InChI Key: PTCBIOYEYIKDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate, also known as NMSPP, is a chemical compound used in scientific research for its ability to selectively bind to and inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.

Mechanism Of Action

4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate works by binding to the active site of PTPs and inhibiting their enzymatic activity. This leads to the accumulation of phosphorylated proteins in the cell, which can have downstream effects on various signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate depend on the specific PTPs that it targets. For example, inhibition of PTP1B by 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Inhibition of other PTPs has been shown to have effects on cancer cell proliferation and migration.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate in lab experiments is its specificity for PTPs, which allows researchers to selectively target and study the role of these enzymes in various cellular processes. However, 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate also has limitations, including its potential toxicity and off-target effects on other enzymes.

Future Directions

There are many potential future directions for research involving 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate. One area of interest is the development of more potent and specific PTP inhibitors for therapeutic applications. Another area of interest is the identification of novel PTP targets and the elucidation of their roles in various diseases. Additionally, the use of 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate in combination with other drugs or therapies may have synergistic effects on disease treatment.

Synthesis Methods

4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate can be synthesized by a multistep process involving the reaction of 4-nitro-2-methylsulfonylaniline with 4-aminophenylarsonic acid, followed by diazotization and coupling with 4-aminophenol. The resulting product is then phosphorylated using phosphorus oxychloride to yield 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate.

Scientific Research Applications

4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has been widely used in scientific research as a tool to investigate the role of PTPs in various cellular processes. For example, 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has been used to study the function of PTP1B in insulin signaling and glucose metabolism, as well as the role of PTPs in cancer cell proliferation and migration. 4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate has also been used to identify novel PTP inhibitors with potential therapeutic applications.

properties

CAS RN

117525-86-7

Product Name

4-(4'-Nitro-2'-methylsulfonylphenylazo)phenyl phosphate

Molecular Formula

C13H12N3O8PS

Molecular Weight

401.29 g/mol

IUPAC Name

[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C13H12N3O8PS/c1-26(22,23)13-8-10(16(17)18)4-7-12(13)15-14-9-2-5-11(6-3-9)24-25(19,20)21/h2-8H,1H3,(H2,19,20,21)

InChI Key

PTCBIOYEYIKDAH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O

synonyms

4-(4'-nitro-2'-methylsulfonylphenylazo)phenyl phosphate
4-NMPP

Origin of Product

United States

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